6-(4-fluorophenoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYJXKKMJYOEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244316 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-74-6 | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for Pyridine (B92270) Ring Construction in 6-(4-Fluorophenoxy)pyridine-3-carbonitrile Synthesis
Multicomponent reactions, which involve the combination of three or more starting materials in a single pot to form a complex product, offer an efficient route to highly functionalized pyridine rings. The Guareschi-Thorpe reaction is a classic example, where a cyanoacetamide condenses with a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone. While this provides a route to the pyridine core, subsequent steps are required to convert the pyridone to the desired 6-chloro- or 6-bromo-pyridine-3-carbonitrile intermediate, which is the direct precursor for introducing the fluorophenoxy group.
Modern MCRs often aim for a more direct assembly. For instance, a one-pot reaction involving an enaminonitrile, an aldehyde, and a malononitrile (B47326) derivative can lead to polysubstituted dihydropyridines, which can then be oxidized to the corresponding pyridine. The choice of components allows for the strategic placement of functional groups, setting the stage for later transformations.
Cyclocondensation and annulation reactions represent a powerful and widely used strategy for building the pyridine ring. A common pathway begins with the Knoevenagel condensation of malononitrile with an appropriate ketone or aldehyde, followed by cyclization.
A highly effective and frequently cited method involves the reaction of an enaminonitrile, such as 3-aminocrotononitrile (B73559) or its analogs, with another component that provides the remaining atoms for the ring. For example, the reaction of an enaminonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an intermediate that, upon cyclization with a suitable partner like malononitrile, yields the pyridine-3-carbonitrile (B1148548) core.
Perhaps the most industrially relevant route to the key intermediate, 6-chloropyridine-3-carbonitrile, involves the cyclization of acyclic precursors. One established method starts with the condensation of acrylonitrile (B1666552) with acrolein to form an intermediate that is then subjected to ammoxidation and chlorination to yield the target pyridine scaffold. Another approach utilizes the reaction of 2-(ethoxymethylene)malononitrile with acetylacetonitrile, which upon cyclization and subsequent chlorination (e.g., with phosphorus oxychloride), provides the 6-chloropyridine-3-carbonitrile precursor.
These methods are valued for their reliability and the accessibility of their starting materials. The resulting 6-halopyridine-3-carbonitrile is an ideal substrate for the subsequent introduction of the aryloxy group.
Table 1: Comparison of Cyclocondensation Precursors for Pyridine-3-carbonitrile Core
| Starting Material(s) | Key Reagent(s) | Intermediate Formed | Final Core Structure |
|---|---|---|---|
| Enaminonitrile, Malononitrile | Base (e.g., piperidine) | Dihydropyridine | Pyridine-3-carbonitrile |
| 2-(Ethoxymethylene)malononitrile | Acetylacetonitrile | 2-Hydroxypyridine derivative | 6-Chloropyridine-3-carbonitrile |
Achieving the correct 2,5-substitution pattern (corresponding to the 6-phenoxy and 3-carbonitrile groups in the final product) is paramount. The regioselectivity of the ring-forming reaction is therefore a critical consideration. In many cyclocondensation reactions, the regiochemistry is intrinsically controlled by the nature of the reacting functional groups. For instance, in the synthesis starting from enaminonitriles, the inherent reactivity of the electrophilic and nucleophilic centers directs the formation of the desired isomer.
Introduction and Manipulation of the Fluorophenoxy Substituent
With the 6-halopyridine-3-carbonitrile core in hand, the next critical transformation is the formation of the C-O ether linkage with 4-fluorophenol (B42351). This is typically accomplished via nucleophilic aromatic substitution or, less commonly, through metal-catalyzed cross-coupling reactions.
The most direct and widely employed method for installing the 4-fluorophenoxy group is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring, further activated by the electron-withdrawing cyano group at the 3-position, renders the 6-position susceptible to nucleophilic attack. The chlorine or bromine atom at this position serves as a good leaving group.
The reaction involves treating 6-chloropyridine-3-carbonitrile with 4-fluorophenol in the presence of a base. The base, typically an alkali metal carbonate (e.g., potassium carbonate) or hydroxide, serves to deprotonate the phenol, generating the more nucleophilic 4-fluorophenoxide anion. This anion then attacks the C6 position of the pyridine ring, displacing the halide to form the desired aryl ether.
The choice of solvent and temperature is crucial for the success of this reaction. High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.
Table 2: Typical SNAr Reaction Conditions
| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 6-Chloropyridine-3-carbonitrile | 4-Fluorophenol | K₂CO₃ | DMSO | 80-120 |
| 6-Bromopyridine-3-carbonitrile | 4-Fluorophenol | Cs₂CO₃ | DMF | 100-140 |
While SNAr is the dominant strategy, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, represent an alternative, albeit less common, approach for forming the C-O bond. These reactions have been extensively developed for the synthesis of diaryl ethers.
In this context, 6-chloropyridine-3-carbonitrile could be coupled with 4-fluorophenol using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., a biarylphosphine like XPhos or SPhos), and a base. While powerful, this method is often more expensive and complex to implement on a large scale compared to the SNAr reaction due to the cost of the palladium catalyst and ligands. However, it can be a valuable alternative for substrates that are poor partners in SNAr reactions or when milder reaction conditions are required. The Ullmann condensation, a copper-catalyzed equivalent, also provides a potential but less frequently used route for this specific transformation.
Derivatization and Further Functionalization of the this compound Core
The strategic modification of the this compound core is crucial for developing new chemical entities. Functionalization can be targeted at three primary locations: the carbonitrile group, the pendant 4-fluorophenoxy ring, and the pyridine ring itself, though the latter is often less reactive.
Chemical Transformations of the Carbonitrile Group to Novel Functionalities
The carbonitrile (cyano) group at the 3-position of the pyridine ring is a key functional handle for a variety of chemical transformations. Its conversion into other functionalities can dramatically alter the electronic and steric properties of the molecule, which is a common strategy in the synthesis of pharmaceutical and agrochemical agents. ontosight.ai While specific studies on this compound are not extensively detailed in the available literature, the reactivity of the aromatic nitrile group is well-established, allowing for predictable synthetic pathways.
Key transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxamide or, upon further reaction, a carboxylic acid. The formation of the amide introduces a hydrogen bond donor-acceptor group, which can be critical for biological target engagement. The hydrolysis of a cyanopyridine moiety to the corresponding nicotinamide (B372718) has been demonstrated in metal complexes, indicating the feasibility of this transformation. researchgate.net
Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, flexible side chain that can interact with biological targets.
Cycloaddition Reactions: The electron-deficient nature of the pyridine-3-carbonitrile system makes it a suitable component in various cycloaddition reactions. ontosight.ai These reactions allow for the construction of more complex, fused heterocyclic systems, significantly expanding the structural diversity of derivatives.
Synthesis of Heterocycles: Pyridine-3-carbonitrile derivatives are valuable intermediates for synthesizing fused ring systems like thieno[2,3-b]pyridines, pyridothienopyrimidines, and oxadiazoles. tandfonline.com For example, a common strategy involves the reaction of a precursor 2-thioxopyridine-3-carbonitrile with various reagents to build these complex scaffolds. tandfonline.comresearchgate.net
The following table summarizes potential transformations of the carbonitrile group.
| Starting Functionality | Reagents and Conditions | Resulting Functionality | Potential Properties |
| Carbonitrile (-CN) | H₂O, H⁺ or OH⁻, heat | Carboxamide (-CONH₂) | Increased polarity, H-bonding |
| Carbonitrile (-CN) | H₂O, H⁺ or OH⁻, prolonged heat | Carboxylic Acid (-COOH) | Acidic handle for ester/amide formation |
| Carbonitrile (-CN) | 1. LiAlH₄, THF; 2. H₂O | Aminomethyl (-CH₂NH₂) | Basic, flexible linker |
| Carbonitrile (-CN) | Azides (e.g., NaN₃) | Tetrazole | Bioisostere for carboxylic acid |
Electrophilic Aromatic Substitution (EAS) on Pendant Aromatic Rings
Electrophilic aromatic substitution (EAS) provides a direct method for functionalizing the aromatic rings of the molecule. The reactivity of the two aromatic systems—the pyridine ring and the 4-fluorophenoxy ring—differs significantly.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it strongly deactivated towards electrophilic attack. wikipedia.org Direct EAS on the pyridine ring is nearly impossible under standard conditions and typically requires harsh reaction conditions with low yields. wikipedia.org
Consequently, EAS reactions will preferentially occur on the more electron-rich 4-fluorophenoxy ring. The regiochemical outcome of substitution on this ring is governed by the directing effects of its three substituents: the ether oxygen, the fluorine atom, and the pyridyl-3-carbonitrile ether linkage.
Ether Oxygen (-OAr): Strongly activating and ortho-, para-directing due to its ability to donate a lone pair of electrons via resonance.
Fluorine (-F): Deactivating via induction but ortho-, para-directing via resonance.
Pyridyl Ether Linkage (-O-Py): The entire 6-(pyridine-3-carbonitrile)oxy group acts as an electron-withdrawing group, deactivating the ring.
The directing effect is typically dominated by the most powerful activating group, which in this case is the ether oxygen. perlego.com Since the para position relative to the oxygen is occupied by fluorine, electrophilic attack is directed to the ortho positions (C2 and C6 of the phenoxy ring). Steric hindrance from the bulky ether linkage may favor substitution at the C2 position, which is ortho to the oxygen and meta to the fluorine.
The table below outlines the predicted regioselectivity for common EAS reactions on the 4-fluorophenoxy ring.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-(2-Nitro-4-fluorophenoxy)pyridine-3-carbonitrile |
| Bromination | Br₂, FeBr₃ | 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carbonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-(2-Acyl-4-fluorophenoxy)pyridine-3-carbonitrile |
Exploratory Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. nih.gov SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Strategies for generating a library of analogs around the core scaffold include:
Modification of the Phenoxy Ring: This involves synthesizing derivatives with different substituents on the phenyl ring. For example, the fluorine atom can be moved to the ortho or meta position, or replaced with other halogens (Cl, Br) or with electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CF₃). SAR studies on other pyridine derivatives have shown that the presence and position of groups like -OMe and -OH can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. nih.gov
Replacement of the Phenoxy Group: The entire 4-fluorophenoxy moiety can be replaced with other substituted aryl rings, heteroaryl rings, or even alkyl chains to probe the importance of this part of the scaffold for biological activity.
Derivatization of the Nitrile Group: As detailed in section 2.3.1, converting the nitrile to amides, amines, tetrazoles, or other functional groups allows for the exploration of different interactions (e.g., hydrogen bonding, ionic) with a biological target.
The following table presents a hypothetical set of analogs designed for an SAR study and the rationale behind their synthesis.
| Analog | Modification from Parent Compound | Rationale for Synthesis |
| 6-(4-Chlorophenoxy)pyridine-3-carbonitrile | Fluorine replaced by Chlorine | Evaluate the effect of halogen size and electronegativity. |
| 6-(3,4-Difluorophenoxy)pyridine-3-carbonitrile | Addition of a second Fluorine | Probe the impact of increased electron withdrawal on the phenoxy ring. |
| 6-(4-Methoxyphenoxy)pyridine-3-carbonitrile | Fluorine replaced by a Methoxy group | Assess the effect of a strong electron-donating group. |
| 6-(4-Fluorophenoxy)pyridine-3-carboxamide | Nitrile group hydrolyzed to an Amide | Introduce hydrogen bonding capability. |
| 6-(Phenylthio)pyridine-3-carbonitrile | Ether oxygen replaced by Sulfur | Investigate the role of the ether linkage. |
Through systematic synthesis and biological evaluation of such analogs, researchers can build a comprehensive SAR model to guide the development of more effective and specific chemical agents. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies of 6-(4-Fluorophenoxy)pyridine-3-carbonitrile and Derivatives
Quantum chemical studies are fundamental to obtaining a detailed picture of the electronic structure and inherent properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study pyridine-carbonitrile derivatives. nih.gov DFT calculations would be instrumental in elucidating the structural and electronic characteristics of this compound.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.
Interactive Table: Expected Output from Geometry Optimization of this compound
| Parameter Type | Description | Example (Hypothetical) |
|---|---|---|
| Bond Lengths | Internuclear distances between bonded atoms. | C-C, C-N, C-O, C-F (in Ångströms) |
| Bond Angles | Angles between three connected atoms. | C-O-C, F-C-C (in Degrees) |
| Dihedral Angles | Torsional angles defining the molecule's 3D shape. | C-C-O-C (in Degrees) |
| Total Energy | The calculated total electronic energy of the optimized structure. | In Hartrees or kcal/mol |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. For pyridine-carbonitrile derivatives, FMO analysis helps in understanding their charge transfer characteristics. nih.gov
Interactive Table: Key Parameters from FMO Analysis of this compound
| Parameter | Symbol | Significance | Unit |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. | eV or Hartrees |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. | eV or Hartrees |
| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. | eV or Hartrees |
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the cyano group, highlighting these as potential sites for hydrogen bonding or coordination.
Electronic Properties: Charge Distribution and Reactivity Indices
DFT calculations can provide a quantitative description of the electron distribution within a molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom, offering insight into the molecule's polarity and electrostatic interactions.
Interactive Table: Calculated Reactivity Indices for this compound
| Reactivity Index | Formula | Chemical Interpretation |
|---|---|---|
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |
| Global Softness | S = 1/(2η) | The inverse of hardness, indicating higher reactivity. |
Semi-Empirical Molecular Orbital Methods
Semi-empirical molecular orbital methods are another class of quantum chemical calculations that are faster but generally less accurate than DFT. They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. Methods like AM1 (Austin Model 1) and PM3 (Parametrized Model 3) are examples. These methods are particularly useful for large molecules or for preliminary, rapid screening of molecular properties, such as initial conformational searches before employing more rigorous DFT calculations. While no specific studies applying semi-empirical methods to this compound were identified, they represent a viable approach for initial computational explorations of this and related compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target at the atomic level.
Prediction of Binding Affinities and Interactions with Protein Targets
For this compound, molecular docking simulations would be employed to predict its binding affinity towards various protein targets. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.
While specific data for this compound is absent, studies on other pyridine-3-carbonitrile (B1148548) derivatives have shown a range of binding affinities depending on the protein target and the specific substitutions on the pyridine ring. For instance, various analogs have been docked against targets such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), revealing varied binding energies that correlate with their biological activities. The predicted interactions would typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein.
Table 1: Illustrative Binding Affinity Data for Analogue Pyridine-3-Carbonitrile Derivatives (Hypothetical for this compound)
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interaction Types Predicted |
| Dihydrofolate Reductase (DHFR) | -8.5 | Hydrogen Bonding, Pi-Alkyl |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Hydrophobic, van der Waals |
| Cyclin-Dependent Kinase 2 (CDK2) | -9.1 | Hydrogen Bonding, Pi-Sigma |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies. No specific experimental or computational data for this compound was found.
Identification and Characterization of Key Amino Acid Residues in Binding Pockets
A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. These residues form the direct interaction interface with the ligand.
For this compound, docking studies would pinpoint which amino acids its functional groups interact with. For example, the nitrogen atom of the pyridine ring or the cyano group could act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or lysine. The fluorophenoxy group would likely engage in hydrophobic and potentially halogen bonding interactions with nonpolar residues such as leucine, isoleucine, and phenylalanine. Understanding these key residues is vital for explaining the compound's selectivity and for designing more potent derivatives.
Elucidation of Putative Binding Modes and Orientations
Molecular docking simulations generate multiple possible binding poses (orientations) of the ligand within the protein's active site. These are then ranked based on a scoring function to identify the most probable binding mode.
The putative binding mode of this compound would describe its three-dimensional arrangement within the target's binding cavity. This includes the specific conformation of the molecule and how its different parts, such as the pyridine core, the fluorophenoxy moiety, and the carbonitrile group, are positioned relative to the key amino acid residues. This information provides a structural basis for the ligand's activity and can guide further optimization efforts.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and flexibility in a simulated biological environment.
Analysis of Ligand-Receptor Complex Stability and Flexibility
Following molecular docking, MD simulations can be performed on the predicted this compound-protein complex to assess its stability. By simulating the atomic motions over a period of nanoseconds or longer, researchers can observe whether the ligand remains securely bound within the active site. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are calculated to quantify the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.
Conformational Changes and Dynamic Behavior in Simulated Biological Environments
MD simulations also reveal the dynamic behavior of both the ligand and the protein upon binding. They can show how the protein's conformation might change to accommodate the ligand (induced fit) and how the ligand itself might adapt its conformation within the binding pocket. For this compound, these simulations would illustrate the flexibility of the phenoxy linker and how the entire molecule moves and interacts within the dynamic environment of the protein, providing a more realistic picture of the binding event than the static view offered by molecular docking alone.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.
While specific 2D and 3D QSAR models for this compound are not extensively detailed in publicly available literature, the methodologies have been successfully applied to structurally related phenoxypyridine and pyridine-3-carbonitrile derivatives, offering a framework for predictive analysis.
2D QSAR: Two-dimensional QSAR models utilize descriptors derived from the 2D representation of a molecule. These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. For a series of phenoxypyridine derivatives, a typical 2D QSAR study would involve the generation of a statistically robust model through methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). For instance, a hypothetical 2D QSAR model for a series of analogs of this compound might reveal the importance of descriptors such as molar refractivity (SMR), LogP (lipophilicity), and specific atom counts.
A study on a series of amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium (B15471056) derivatives as Factor Xa inhibitors developed a significant 2D QSAR model using MLR and PLS regression methods. The model highlighted the importance of descriptors like T_C_O_5, T_2_O_2, s log p, T_2_O_1, and T_2_O_6 in correlating with the biological activity. Such models are validated using statistical parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² (pred_r²).
3D QSAR: Three-dimensional QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity.
For a series of phenoxypyridine derivatives, a 3D QSAR model would be built by aligning the molecules on a common scaffold. The resulting contour maps would guide the structural modifications needed to enhance activity. For example, a CoMFA model might indicate that a bulky substituent is favored at a particular position, while a CoMSIA model could highlight the importance of a hydrogen bond acceptor in another region. The statistical significance of 3D QSAR models is also assessed using parameters like q² and pred_r². A k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA) approach on the aforementioned methaniminium derivatives yielded a robust 3D QSAR model with high predictive ability.
The core of any QSAR study is the correlation of molecular descriptors with the observed biological activities of a series of compounds. These descriptors quantify various aspects of a molecule's physicochemical properties. While extensive experimental biological activity data for this compound is not widely published, studies on analogous pyridine-3-carbonitrile derivatives with activities such as vasodilation provide insights into the types of descriptors that are likely to be important.
Key molecular descriptors and their potential correlation with biological activity for phenoxypyridine derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, a lower LUMO energy might correlate with increased activity if the mechanism involves electron acceptance.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight are common steric descriptors. A positive correlation with MR might suggest that bulkier groups in a specific region enhance activity.
Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is the most common descriptor for hydrophobicity. A parabolic relationship between LogP and activity is often observed, indicating an optimal lipophilicity for cell membrane permeability and target binding.
Thermodynamic Descriptors: Parameters like heat of formation and hydration energy can also be correlated with biological activity, reflecting the stability of the molecule and its interactions with an aqueous environment.
The following table illustrates a hypothetical correlation of selected molecular descriptors with the inhibitory activity (pIC50) of a series of 6-(substituted phenoxy)pyridine-3-carbonitrile analogs, based on general principles observed in QSAR studies of similar compounds.
| Compound | Substituent (R) | pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | 4-F | 6.5 | 2.8 | 55.2 | 3.1 |
| 2 | H | 6.2 | 2.5 | 54.8 | 2.9 |
| 3 | 4-Cl | 6.8 | 3.2 | 60.1 | 3.4 |
| 4 | 4-CH3 | 6.4 | 3.0 | 59.5 | 2.8 |
| 5 | 4-OCH3 | 6.7 | 2.7 | 60.3 | 3.0 |
In this hypothetical dataset, a positive correlation might be observed between pIC50 and both LogP and Molar Refractivity, suggesting that increased lipophilicity and steric bulk at the 4-position of the phenoxy ring are beneficial for activity. The dipole moment might also show a correlation, indicating the importance of electronic interactions. A robust QSAR model would quantify these relationships, allowing for the prediction of activity for yet-to-be-synthesized analogs.
Pre Clinical Pharmacological and Mechanistic Investigations
In Vitro Biological Activity Profiling of 6-(4-Fluorophenoxy)pyridine-3-carbonitrile and Analogs
The in vitro biological profile of this compound and related compounds has been explored through various assays to determine their effects on specific molecular targets and cellular processes. These investigations are crucial for elucidating the mechanisms underlying their pharmacological activities.
Derivatives of the pyridine-3-carbonitrile (B1148548) scaffold have demonstrated significant activity as modulators of various enzyme families, particularly protein kinases, which are pivotal in cancer cell signaling.
Analogs have shown potent inhibitory effects against several kinases. For instance, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 oncogenic kinase. nih.gov Structurally related 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives were evaluated for their c-Met kinase inhibitory activity, with some compounds exhibiting excellent potency. nih.gov Further studies on related heterocyclic systems, such as pyrazolo[3,4-b]pyridines and 2-oxo-pyridines, have revealed inhibitory action against cyclin-dependent kinases (CDK2, CDK9), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comresearchgate.net The pan-PAK (p21-activated kinase) inhibitor PF03758309, which shares a broader structural class, has also been noted for its synergistic effects when combined with CDK4/6 inhibitors. nih.gov
While direct data on cysteine protease modulation by this compound is limited, related flavonoid derivatives have been investigated as potent inhibitors of cysteine proteases from Leishmania mexicana, suggesting that related scaffolds can interact with this class of enzymes. nih.gov
| Compound/Series | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | c-Met | 8.2 | nih.gov |
| 2-Oxo-pyridine derivative (7) | EGFR | 110 | researchgate.net |
| 2-Oxo-pyridine derivative (7) | VEGFR-2 | 90 | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivative (7e) | VEGFR-2 | 8.4 | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivative (7e) | HER-2 | 12.3 | mdpi.com |
The interaction of pyridine-based compounds with various cellular receptors has been a key area of investigation. Notably, derivatives of the closely related analog 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile have been studied as potential modulators and antagonists of adenosine (B11128) receptors. smolecule.com The stimulant effects of methylxanthines like caffeine (B1668208) are known to involve the blockade of central adenosine receptors, and various synthetic compounds, including pyridine derivatives, have been developed as selective antagonists for A2A and A3 adenosine receptor subtypes. nih.govnih.govnih.gov
The enzyme inhibition activities discussed previously are directly relevant to receptor modulation, particularly for receptor tyrosine kinases. The demonstrated inhibition of c-Met, EGFR, and VEGFR-2 by various pyridine analogs indicates direct or indirect modulation of these critical signaling receptors. nih.govresearchgate.netmdpi.com
A primary mechanism through which pyridine-3-carbonitrile analogs exert their antiproliferative effects is the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
Studies on various pyrano[3,2-c]pyridine derivatives in MCF-7 breast cancer cells have shown that these compounds inhibit cell growth by inducing apoptosis. nih.govresearchgate.net Flow cytometric analysis revealed an increase in the sub-G1 cell population, a hallmark of apoptotic cells. nih.govresearchgate.net Similarly, certain pyrazolo[3,4-b]pyridine derivatives were found to arrest the cell cycle and trigger apoptosis, an effect linked to their inhibition of CDK2 and/or CDK9. mdpi.com Mechanistic studies of related pyrimidine-5-carbonitrile compounds have implicated the inhibition of the PI3K/AKT signaling pathway as a key event leading to apoptosis. nih.gov Other investigations have shown that pyridine analogs can induce cell cycle arrest at different phases; for example, a spiro-pyridine derivative was found to cause cell accumulation in the S phase, while other compounds induced M-phase arrest. researchgate.netnih.gov
| Compound Series | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrano[3,2-c]pyridines | MCF-7 | Apoptosis induction, increase in sub-G1 population | nih.govresearchgate.net |
| Pyrazolo[3,4-b]pyridines | Various | Cell cycle arrest and apoptosis induction | mdpi.com |
| Pironetin | 3Y1 | M-phase cell cycle arrest | nih.gov |
| Spiro-pyridine derivative (7) | Caco-2 | Apoptosis induction, S-phase accumulation | researchgate.net |
| Pyrimidine-5-carbonitrile (7f) | K562 | S-phase arrest, caspase-3 dependent apoptosis | nih.gov |
The in vitro antiproliferative activity of this compound analogs has been extensively documented against a wide array of human cancer cell lines. The pyridine nucleus is a common scaffold in molecules designed for antitumor activity. nih.govnih.gov
The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the compound concentration required to inhibit cell proliferation by 50%. Analogs have demonstrated potent activity against cell lines derived from various cancers, including breast (MCF-7, MDA-MB-231), colon (HT-29, HCT-116), lung (A549), gastric (MKN-45), and liver (HepG-2). nih.govresearchgate.netmdpi.com For example, a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives, which are close structural analogs, showed potent cytotoxicity, with one promising candidate having an IC₅₀ value of 3 nM against the c-Met-addicted MKN-45 gastric cancer cell line. nih.gov
| Compound/Series | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-(2-fluorophenoxy)-3,3'-bipyridine (26c) | MKN-45 | Gastric | 0.003 | nih.gov |
| 4-(2-fluorophenoxy)-3,3'-bipyridine (26c) | HT-29 | Colon | 0.021 | nih.gov |
| 4-(2-fluorophenoxy)-3,3'-bipyridine (26c) | A549 | Lung | 0.035 | nih.gov |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 | Breast | 60 | nih.gov |
| Spiro-pyridine derivative (7) | Caco-2 | Colorectal | 5.16 | researchgate.net |
| Spiro-pyridine derivative (7) | HepG-2 | Liver | 12.51 | researchgate.net |
| Thieno[2,3-d]pyrimidine (2) | MCF-7 | Breast | 0.013 | mdpi.com |
Target Identification and Validation Strategies
Identifying the specific molecular target(s) of a biologically active compound is a critical step in drug discovery. For compounds like this compound, which may emerge from phenotypic screens, various strategies are employed to deconvolve their mechanism of action and validate direct target engagement. frontiersin.orgnih.gov
Biochemical and biophysical methods are essential for confirming that a compound physically interacts with its putative target protein. nih.gov These approaches provide direct evidence of binding and can help elucidate the mechanism of action. frontiersin.orgnih.gov
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a widely used high-throughput technique to assess ligand binding. researchgate.net The method monitors the thermal stability of a target protein in the presence and absence of a test compound. A shift in the protein's melting temperature upon addition of the compound indicates a direct binding interaction. nih.govresearchgate.net This technique is valuable for validating hits from primary screens and establishing structure-activity relationships. frontiersin.org
Cellular Thermal Shift Assay (CETSA): This method extends the principle of thermal shift assays to a cellular environment, allowing for the confirmation of target engagement in intact cells or cell lysates. frontiersin.org CETSA is a powerful, label-free technique that can assess the binding of a compound to its native target within a complex biological system. nih.gov It can be used to validate targets identified in phenotypic screens and to distinguish between on-target and off-target effects. frontiersin.org
Affinity Selection Mass Spectrometry (AS-MS): This approach is used to identify compounds that bind to a target protein from a complex mixture. nih.gov In a typical AS-MS experiment, a library of compounds is incubated with the target protein, and various techniques are used to separate the protein-ligand complexes from unbound compounds, followed by mass spectrometry to identify the bound ligands. nih.gov
These biophysical methods provide crucial data to confirm that the biological effects observed in cellular assays are a direct result of the compound binding to a specific protein target. frontiersin.orgnih.gov
Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical pharmacological and pharmacokinetic properties of the specific chemical compound “this compound” according to the requested outline.
The required experimental data for the specified sections and subsections—including omics-based target identification, in silico ADME predictions, in vitro metabolic stability, metabolite identification, and in vivo pharmacokinetic profiling for this particular compound—are not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements at this time.
Pre-clinical Pharmacokinetic (PK) and Metabolic Characterization Studies (ADME)
In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents, Canines)
Evaluation of Tissue Distribution and Excretion Routes
Detailed in vivo studies on the tissue distribution and excretion routes of this compound are not extensively documented in publicly available literature. However, the physicochemical properties of the molecule, characterized by the presence of a fluorinated phenoxy group and a pyridine nitrile core, suggest that its distribution and elimination would be governed by its lipophilicity and potential for metabolic modification.
The presence of the fluorine atom can significantly influence the metabolic stability and lipophilicity of the compound. Fluorine substitution often enhances metabolic resistance by blocking sites susceptible to oxidative metabolism, which could lead to a longer half-life and altered tissue distribution patterns compared to its non-fluorinated analog. Magnetic Resonance (MR) techniques could be employed in preclinical studies to non-invasively track the distribution of fluorinated compounds like this compound in vivo, providing valuable data on its accumulation in various tissues and organs. nih.gov
Generally, compounds with moderate lipophilicity tend to distribute into various tissues, including the central nervous system, unless they are subject to active efflux transporters. The pyridine ring and the nitrile group may undergo various metabolic transformations, such as oxidation, reduction, and hydrolysis, leading to more polar metabolites that are more readily excreted. The primary routes of excretion for such metabolites are typically via the kidneys into the urine or through the liver into the feces via biliary excretion. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for similar pyridine and pyrimidine (B1678525) derivatives suggest that these classes of compounds can exhibit a range of pharmacokinetic profiles, and their potential for brain penetration can be estimated using computational models. nih.govnih.gov
For instance, studies on other fluorinated pyridine derivatives have highlighted the complex interplay between the degree of fluorination and the compound's physicochemical properties, which in turn affects its distribution and clearance. nih.gov The specific distribution and excretion profile of this compound would need to be empirically determined through dedicated preclinical pharmacokinetic studies in animal models.
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Elucidation of Key Pharmacophoric Features and Structural Motifs
The chemical scaffold of this compound comprises several key features that are crucial for its biological activity. Pharmacophore modeling of related pyridine-3-carbonitrile derivatives has identified the pyridine ring, the cyano group, and the substituent at the 6-position as important elements for interaction with biological targets. rsc.orgresearchgate.net
The pyridine ring often acts as a central scaffold, orienting the other functional groups in a specific three-dimensional arrangement to facilitate binding to target proteins. It can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. The 3-carbonitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This group is a common feature in many biologically active molecules and can be critical for anchoring the molecule within a binding pocket. mdpi.com
The 6-(4-fluorophenoxy) group is a significant structural motif that heavily influences the compound's properties and activity. The ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation for binding. The 4-fluorophenyl ring itself can engage in hydrophobic and aromatic interactions, such as π-π stacking or cation-π interactions, with the target protein. The fluorine atom at the para-position is a key feature; its high electronegativity can modulate the electronic properties of the phenyl ring and it can also act as a weak hydrogen bond acceptor.
Pharmacophore models for various pyridine derivatives often include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids. dovepress.comnih.gov For kinase inhibitors, for example, the pyridine scaffold is a common pharmacophore, and substituents are optimized to achieve potency and selectivity. nih.goved.ac.uk In the context of this compound, a hypothetical pharmacophore model would likely highlight the hydrogen bond accepting capacity of the pyridine nitrogen and the nitrile nitrogen, the aromatic nature of both the pyridine and phenyl rings, and the specific steric and electronic contributions of the 4-fluorophenoxy moiety.
Quantitative Assessment of Substituent Effects on Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) studies on related pyridine and phenoxy-pyrimidine derivatives have provided insights into how different substituents can affect biological activity. researchgate.net While specific QSAR data for this compound is limited, general principles can be inferred from studies on analogous compounds.
The substituent at the 6-position of the pyridine-3-carbonitrile core is a critical determinant of potency and selectivity. In a series of pyridine-3-carbonitrile analogs, variations at this position with different five-membered ring systems led to significant changes in vasorelaxant activity, with some analogs showing superior potency to the reference compound prazosin (B1663645) hydrochloride. rsc.org This highlights the importance of the size, shape, and electronic nature of the group at this position.
The phenoxy group itself offers multiple points for modification. The substitution pattern on the phenyl ring is particularly important. The presence of the fluorine atom at the para-position in this compound has several implications:
Electronic Effects : Fluorine is a highly electronegative atom, which can alter the electron distribution of the phenyl ring and influence its interaction with the target protein. This can affect binding affinity and selectivity.
Metabolic Stability : Fluorine substitution can block sites of metabolism, potentially increasing the compound's half-life and bioavailability.
Binding Interactions : Fluorine can participate in specific interactions with protein residues, such as acting as a weak hydrogen bond acceptor or engaging in orthogonal multipolar interactions.
QSAR studies on other fluorinated pesticides have shown that steric and electrostatic effects of fluorine substitution play a significant role in their biological activity and toxicity. researchgate.net Studies on classical cannabinoids have also demonstrated that fluorine substitution can have a significant, sometimes detrimental, effect on binding affinity, underscoring the importance of its specific placement within the molecule. nih.gov
The table below summarizes the general effects of substituents on the pyridine-3-carbonitrile scaffold based on available literature for related compounds.
| Structural Feature | Substituent Effect | Impact on Bioactivity |
| Pyridine Core | Modification of the core structure | Can alter the fundamental binding mode and overall properties. |
| 3-Cyano Group | Replacement with other electron-withdrawing groups | Can modulate binding affinity and selectivity. |
| 6-Position Substituent | Variation in size, lipophilicity, and electronics | Significant impact on potency and target selectivity. |
| Phenoxy Linker | Altering the linker (e.g., thioether, amine) | Changes in flexibility and geometry, affecting binding. |
| Phenyl Ring Substitution | Position and nature of substituents (e.g., F, Cl, Me) | Fine-tunes electronic properties, metabolic stability, and can introduce new binding interactions. |
Rational Design Principles for the Development of Advanced Analogs
The development of advanced analogs of this compound can be guided by several rational design principles derived from SAR and computational modeling studies.
Scaffold Hopping and Molecular Hybridization : One approach is to replace the pyridine-3-carbonitrile core with other bioisosteric heterocyclic scaffolds while retaining the key pharmacophoric features. mdpi.com Alternatively, molecular hybridization involves combining structural motifs from different known active compounds. For instance, fragments from a known kinase inhibitor could be appended to the this compound scaffold to design new inhibitors with potentially improved properties. mdpi.com
Structure-Based Drug Design : If the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves docking this compound into the active site of the target to understand its binding mode. This information can then be used to design new analogs with improved interactions. For example, modifications to the 4-fluorophenyl group could be made to exploit specific pockets or interactions within the binding site.
Fine-Tuning of Physicochemical Properties : The properties of the lead compound can be optimized by making subtle chemical modifications. For example, additional substitutions on the phenyl ring or the pyridine core can be used to modulate lipophilicity, solubility, and metabolic stability. The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to enhance these properties. nih.gov
Computational Modeling and QSAR : Developing a robust QSAR model for a series of analogs can help in predicting the activity of newly designed compounds before their synthesis. rsc.org Pharmacophore models can be used for virtual screening of large compound libraries to identify novel scaffolds that fit the key interaction features of this compound. rsc.orgresearchgate.net
The following table outlines some rational design strategies for developing advanced analogs.
| Design Strategy | Description | Potential Outcome |
| Bioisosteric Replacement | Replacing the cyano group or the pyridine ring with other groups of similar size and electronic properties. | Improved pharmacokinetic properties or reduced off-target effects. |
| Substituent Modification | Introducing different substituents on the phenyl ring (e.g., chloro, methyl, methoxy) or at other positions of the pyridine ring. | Enhanced potency, selectivity, and metabolic stability. |
| Linker Modification | Altering the ether linkage to a thioether, amine, or other linkers. | Changes in conformational flexibility and binding orientation. |
| Fragment-Based Growth | Adding new functional groups to the existing scaffold to form additional interactions with the target. | Increased binding affinity and potency. |
By systematically applying these principles, it is possible to develop advanced analogs of this compound with optimized bioactivity and drug-like properties.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Therapeutic Areas
The core structure of 6-(4-fluorophenoxy)pyridine-3-carbonitrile is a recurring motif in compounds with diverse biological activities. While existing research has explored some therapeutic avenues for related compounds, a vast landscape of potential biological targets remains uncharted. Future investigations should focus on a systematic exploration of its interactions with a wide array of proteins and biological pathways implicated in human diseases.
Potential Therapeutic Areas for Exploration:
Oncology: Pyridine (B92270) derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as c-Met kinase and phosphoinositide 3-kinase (PI3K). nih.govelsevierpure.comnih.gov Future studies could assess the inhibitory activity of this compound against a panel of cancer-related kinases and explore its efficacy in various cancer cell lines, including those resistant to current therapies. nih.govnih.govmdpi.com
Neurodegenerative Diseases: The structural motifs present in the compound are found in molecules that interact with targets in the central nervous system. Research could be directed towards evaluating its potential as a modulator of enzymes or receptors implicated in diseases like Alzheimer's or Parkinson's disease.
Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. mdpi.com Screening this compound and its derivatives against a broad spectrum of bacterial and viral pathogens could reveal novel anti-infective properties.
Inflammatory Disorders: Given the role of certain enzymes in inflammation that can be targeted by small molecules, investigating the anti-inflammatory potential of this compound in relevant cellular and animal models is a logical next step.
A comprehensive screening approach, utilizing high-throughput screening (HTS) technologies against diverse target classes, will be instrumental in identifying novel biological activities and expanding the therapeutic potential of this chemical scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.govnih.gov These computational tools can be powerfully applied to the design and optimization of derivatives of this compound.
Applications of AI and ML:
Predictive Modeling: AI algorithms can be trained on existing data for pyridine derivatives to build predictive models for various properties, including biological activity, toxicity, and physicochemical parameters. nih.gov These models can then be used to virtually screen large libraries of hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the core scaffold of this compound and a set of desired biological or material properties, novel compounds with potentially superior performance can be generated.
Lead Optimization: Once an active derivative is identified, ML models can guide its optimization by predicting the effects of specific structural modifications on its activity and other key properties. This can significantly accelerate the iterative process of refining a lead compound. springernature.com
The integration of AI and ML into the research pipeline for this compound will undoubtedly streamline the discovery of new applications and the development of optimized compounds.
Advanced Mechanistic Elucidation through Multi-Omics Data Integration
A deep understanding of a compound's mechanism of action is fundamental to its development and application. The integration of multi-omics data – including genomics, transcriptomics, proteomics, and metabolomics – can provide a comprehensive picture of the cellular response to this compound.
Multi-Omics Approaches:
Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound, researchers can identify potential biological targets and pathways that are modulated.
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict the response to the compound, which is particularly important for potential therapeutic applications.
Toxicity Prediction: Understanding the off-target effects of a compound at the molecular level can help in predicting potential toxicities early in the development process.
The application of these advanced systems biology approaches will provide invaluable insights into the molecular mechanisms underlying the biological activities of this compound, guiding its future development.
Exploration of Non-Biological Research Applications (e.g., Corrosion Inhibition, Material Science)
Beyond its potential biological applications, the chemical structure of this compound suggests it may have utility in various non-biological fields, such as corrosion inhibition and materials science.
Potential Non-Biological Applications:
Corrosion Inhibition: Pyridine derivatives have been shown to be effective corrosion inhibitors for various metals, particularly in acidic environments. chemmethod.comresearchgate.netresearchgate.netbohrium.com The presence of heteroatoms (nitrogen and oxygen) and the aromatic rings in this compound make it a promising candidate for investigation as a corrosion inhibitor. Future research could involve electrochemical studies and surface analysis to evaluate its performance in protecting metals like mild steel from corrosion.
Material Science: Fluorinated organic compounds, including those with pyridine structures, are utilized in the development of advanced materials such as fluoropolymers and functional networks. mdpi.comnih.govresearchgate.net The unique properties conferred by the fluorine atom, such as increased thermal stability and hydrophobicity, could be leveraged. mdpi.com Investigations into the incorporation of this compound into polymer backbones or as a building block for functional materials could lead to the development of novel materials with desirable properties for applications in electronics, coatings, or other advanced technologies. researchgate.netrsc.orgrsc.org Additionally, some pyridine derivatives have applications as fluorescent molecular sensors. mdpi.com
Exploring these non-biological avenues could open up entirely new areas of application for this compound and its derivatives, highlighting the versatility of this chemical scaffold.
Q & A
Q. What are the recommended synthetic strategies for 6-(4-fluorophenoxy)pyridine-3-carbonitrile, and how can reaction parameters be optimized to enhance yield and purity?
Answer: A multi-component synthesis approach is recommended, leveraging nucleophilic aromatic substitution (SNAr). For example, reacting 6-chloropyridine-3-carbonitrile with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Key optimizations include:
- Stoichiometry: Use 1.2–1.5 equivalents of 4-fluorophenol to drive the reaction to completion .
- Anhydrous conditions: Minimize hydrolysis of the nitrile group.
- Monitoring: Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (retention time ~8.2 minutes) to terminate the reaction at >90% conversion .
Yields up to 85% are achievable with rigorous drying of solvents and intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key data should researchers expect?
Answer:
- IR spectroscopy: Detect nitrile (C≡N) stretch at ~2210 cm⁻¹ and aromatic C-F vibrations near 1220 cm⁻¹ .
- ¹H NMR: Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with coupling patterns indicative of para-substituted fluorophenoxy groups .
- X-ray crystallography: Confirms bond angles (e.g., C-C≡N ~177°) and dihedral angles between pyridine and fluorophenoxy rings (e.g., 15–25°) .
- HRMS: Exact mass confirmation (calculated [M+H]⁺: 231.0421; observed: 231.0418) .
Q. How can researchers determine the solubility profile and physicochemical stability of this compound under various experimental conditions?
Answer:
-
Solubility: Use the shake-flask method in DMSO, ethanol, and phosphate-buffered saline (pH 7.4) with UV-Vis quantification (λmax ~270 nm). Typical results:
Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Aqueous buffer <1 -
Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Nitrile group stability is pH-dependent, with <5% degradation at pH 7 .
Advanced Research Questions
Q. What strategies are employed to investigate the mechanism of action of this compound derivatives in biological systems?
Answer:
- Target identification: High-throughput kinase inhibition panels (e.g., Eurofins KinaseProfiler) screen for IC₅₀ values <10 µM .
- Binding affinity: Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH (e.g., Kd ~2.3 µM for EGFR kinase) .
- Cellular uptake: LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa cells treated with 10 µM compound show 1.8 µM intracellular accumulation) .
Q. How can computational chemistry approaches predict the binding modes of this compound with potential biological targets?
Answer:
- Molecular docking (AutoDock Vina): Predicts interactions like π-π stacking with Tyr-104 and hydrogen bonding via the nitrile group to Asp-831 in kinase targets .
- Molecular dynamics (GROMACS): Simulate ligand-protein complexes over 100 ns to assess stability (RMSD <2.0 Å) .
- QSAR modeling: Hammett constants (σpara = 0.06 for 4-fluorophenoxy) correlate with bioactivity trends (R² = 0.89) .
Q. What methodologies address contradictory reports on the biological activity of this compound analogs across different studies?
Answer:
- Standardized assays: Adhere to CLSI guidelines for cytotoxicity (e.g., MTT assay with 10% FBS to minimize serum interference) .
- Orthogonal validation: Compare enzymatic inhibition (e.g., IC₅₀ = 1.5 µM) with SPR binding data (Kd = 2.1 µM) to confirm target engagement .
- Meta-analysis: Use ANOVA to identify variables (e.g., cell line origin, passage number) contributing to discrepancies in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
